molecular formula C17H24O3 B14598034 3-(3-Methylbutyl)-5-[(3-methylphenoxy)methyl]oxolan-2-one CAS No. 61103-80-8

3-(3-Methylbutyl)-5-[(3-methylphenoxy)methyl]oxolan-2-one

Cat. No.: B14598034
CAS No.: 61103-80-8
M. Wt: 276.4 g/mol
InChI Key: LVWDFIZZCFOKOW-UHFFFAOYSA-N
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Description

3-(3-Methylbutyl)-5-[(3-methylphenoxy)methyl]oxolan-2-one is a synthetic organic compound with a complex structure It is characterized by the presence of an oxolan-2-one ring, a 3-methylbutyl group, and a 3-methylphenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylbutyl)-5-[(3-methylphenoxy)methyl]oxolan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methylphenol with an appropriate alkylating agent to introduce the 3-methylphenoxy group. This intermediate is then subjected to further reactions to form the oxolan-2-one ring and attach the 3-methylbutyl group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors, precise control of reaction parameters, and advanced purification techniques are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylbutyl)-5-[(3-methylphenoxy)methyl]oxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the oxolan-2-one ring to other functional groups.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-(3-Methylbutyl)-5-[(3-methylphenoxy)methyl]oxolan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Methylbutyl)-5-[(3-methylphenoxy)methyl]oxolan-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methylbutyl phenylacetate
  • 3-Methyl-1-butanol
  • 2-Phenylacetic acid

Uniqueness

3-(3-Methylbutyl)-5-[(3-methylphenoxy)methyl]oxolan-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an oxolan-2-one ring with a 3-methylphenoxy methyl group sets it apart from other similar compounds, making it valuable for specialized applications.

Properties

CAS No.

61103-80-8

Molecular Formula

C17H24O3

Molecular Weight

276.4 g/mol

IUPAC Name

3-(3-methylbutyl)-5-[(3-methylphenoxy)methyl]oxolan-2-one

InChI

InChI=1S/C17H24O3/c1-12(2)7-8-14-10-16(20-17(14)18)11-19-15-6-4-5-13(3)9-15/h4-6,9,12,14,16H,7-8,10-11H2,1-3H3

InChI Key

LVWDFIZZCFOKOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC2CC(C(=O)O2)CCC(C)C

Origin of Product

United States

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